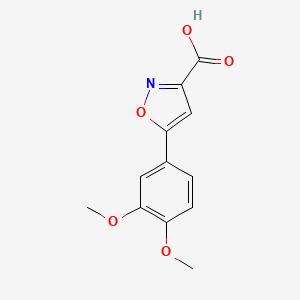

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid

Overview

Description

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid: is an organic compound with the molecular formula C12H11NO5 It is characterized by the presence of an isoxazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid typically involves the following steps:

-

Formation of Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an alkyne and a nitrile oxide. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and may require a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80°C) for several hours .

-

Introduction of 3,4-Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the 3,4-dimethoxyphenyl group with the isoxazole ring .

-

Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The presence of the isoxazole ring and the 3,4-dimethoxyphenyl group contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Similar structure but with a single methoxy group at the 4-position.

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Contains fluorine substituents at the 2 and 4 positions of the phenyl ring.

5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid: Contains chlorine substituents at the 2 and 4 positions of the phenyl ring.

Uniqueness

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid is unique due to the presence of two methoxy groups at the 3 and 4 positions of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.

Biological Activity

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of immunology and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

The compound features an isoxazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group. The structural characteristics contribute to its binding affinity for various molecular targets, including enzymes and receptors. The isoxazole moiety is known to interact with biological pathways by acting as an inhibitor or modulator of enzyme activity. Specifically, it has been shown to influence calcium retention in mitochondria, which is crucial for cellular health and apoptosis regulation .

Immunosuppressive Properties

Research indicates that this compound exhibits significant immunosuppressive effects. In vitro studies demonstrate that it inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) . The compound's mechanism appears to involve modulation of cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a pivotal role in inflammatory responses.

Anti-inflammatory Potential

The compound has been evaluated as a potential anti-inflammatory agent. It shows promise in inhibiting leukotriene biosynthesis through its interaction with the 5-lipoxygenase-activating protein (FLAP), thereby reducing inflammatory responses in various models . This suggests its utility in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Findings

A series of experiments have been conducted to assess the biological activity of this compound:

- Cell Proliferation Assays : In vitro assays demonstrated that the compound significantly reduced the proliferation of PBMCs at concentrations as low as 10 μM, indicating potent immunosuppressive properties .

- Cytokine Production : The compound inhibited LPS-induced TNF-α production in human whole blood cultures, further supporting its role as an immunosuppressant .

- Mitochondrial Function : Studies showed that it enhances calcium retention capacity in isolated mitochondria, potentially offering neuroprotective effects by preventing mitochondrial dysfunction .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | <10 | Immunosuppressive and anti-inflammatory |

| 5-(3-hydroxyphenyl)-N-(3,4-dimethoxyphenyl)isoxazole | <0.39 | Mitochondrial swelling inhibitor |

| 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | >100 | Less potent than 5-(3,4-dimethoxy...) |

This table highlights the superior immunosuppressive activity of this compound compared to other derivatives.

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a therapeutic agent in treating autoimmune diseases and inflammatory disorders. Its ability to modulate immune responses and inhibit pro-inflammatory cytokines positions it as a candidate for further research and development.

Future studies should focus on:

- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.

- Mechanistic Studies : Understanding detailed pathways involved in its immunosuppressive effects.

- Structural Optimization : Modifying the compound to enhance efficacy and reduce potential side effects.

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-16-9-4-3-7(5-11(9)17-2)10-6-8(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPXHDKCCWLQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360220 | |

| Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-17-6 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.